molecular formula C25H28N6O4 B2402395 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 887200-43-3

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2402395
CAS No.: 887200-43-3
M. Wt: 476.537
InChI Key: LNHVDRKRYQRZJE-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H28N6O4 and its molecular weight is 476.537. The purity is usually 95%.
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Scientific Research Applications

  • Serotonin Receptor Ligands and Psychotropic Activity : One study focused on derivatives of purine-2,6-dione, including compounds similar to the one , as potential ligands for serotonin (5-HT) receptors. These compounds showed promising results as anxiolytic and antidepressant agents (Chłoń-Rzepa et al., 2013).

  • Analgesic Activity : Another study explored 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties. These compounds, related to the compound , demonstrated significant analgesic and anti-inflammatory properties (Zygmunt et al., 2015).

  • N-Hydroxy Amides Synthesis : A study focused on the synthesis and spectroscopic properties of related compounds, providing insights into the chemical properties and potential applications of such compounds in scientific research (Akiyama et al., 1989).

  • 5-HT(1A) Receptor Ligands : Research on new 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine, which are closely related to the compound of interest, revealed their high affinity for 5-HT(1A) and alpha(1) receptors. This study suggests potential applications in treating conditions related to these receptors (Jurczyk et al., 2004).

  • Anxiolytic Activity : A study on new 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives showed anxiolytic activity. This indicates the potential therapeutic applications of such compounds in anxiety disorders (Chłoń-Rzepa et al., 2014).

  • Kinase Inhibitor for Cancer Treatment : A study on N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives, similar to the compound , identified a potent kinase inhibitor effective against both EGFR-activating and resistance mutations in non-small-cell lung cancer (Yang et al., 2012).

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O4/c1-28-22-21(23(33)27-25(28)34)31(16-19(32)17-35-20-10-6-3-7-11-20)24(26-22)30-14-12-29(13-15-30)18-8-4-2-5-9-18/h2-11,19,32H,12-17H2,1H3,(H,27,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHVDRKRYQRZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(COC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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